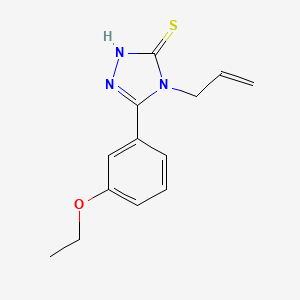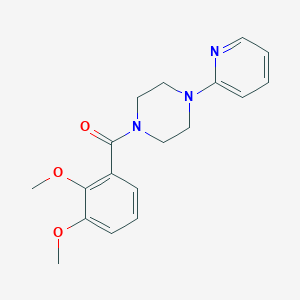![molecular formula C19H19N3O3 B5707244 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis in cancer cells. It may also act by disrupting the cell membrane of fungal and bacterial cells, leading to cell death.
Biochemical and Physiological Effects
In addition to its antitumor, antifungal, and antibacterial activities, 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, the compound has been shown to be relatively stable and easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound's activity. Additionally, the compound has not yet been extensively tested in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several potential future directions for research on 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One direction is to further investigate the compound's antitumor activity and potential use in cancer treatment. Another direction is to explore the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects, particularly in vivo. Finally, the compound's potential use in combination therapies with other drugs should be investigated.
Synthesis Methods
The synthesis of 2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 4-methylphenyl hydrazine with 4-methylphenyl isocyanate to form the intermediate 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-methylphenoxyacetyl chloride to produce the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Additionally, the compound has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(4-methylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)19-21-18(25-22-19)11-20-17(23)12-24-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIRPDGUPMEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)



![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)